7-Methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Methyl-1,2,3,4-tetrahydroquinoline: is a nitrogen-containing heterocyclic compound It is a derivative of tetrahydroquinoline, which is a partially saturated form of quinoline The presence of a methyl group at the 7th position distinguishes it from other tetrahydroquinoline derivatives
Scientific Research Applications
Chemistry: 7-Methyl-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: It is being studied for its potential use in developing new pharmaceuticals with various therapeutic activities .
Industry: In the industrial sector, this compound can be used in the production of dyes, antioxidants, and corrosion inhibitors .
Mechanism of Action
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) .
Safety and Hazards
Future Directions
Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions. Another method includes the use of a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Comparison: 7-Methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to 1,2,3,4-tetrahydroquinoline, the methyl group may enhance its lipophilicity and potentially alter its interaction with biological targets. 1,2,3,4-Tetrahydroisoquinoline, on the other hand, has a different ring structure, which can lead to distinct biological activities and applications .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFXGQYGECZNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332546 | |
Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-03-5 | |
Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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